
5-Decyl-2-(4-dodecylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Decyl-2-(4-dodecylphenyl)pyridine: is an organic compound with the molecular formula C33H53N . It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound features a pyridine ring substituted with decyl and dodecylphenyl groups, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2-(4-dodecylphenyl)pyridine can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis , which utilizes α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds under mild conditions, typically in the presence of ammonium acetate, to yield highly functionalized pyridines.
Industrial Production Methods: For industrial-scale production, the Chichibabin synthesis is often employed. This method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina . The process is carried out in the gas phase, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions: 5-Decyl-2-(4-dodecylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkyl-substituted pyridines.
科学研究应用
Chemistry: 5-Decyl-2-(4-dodecylphenyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. Pyridine derivatives are known to interact with various biological targets, making them useful in drug discovery .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. Pyridine derivatives are found in many drugs, including antihistamines and vasodilators .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various chemical processes.
作用机制
The mechanism of action of 5-Decyl-2-(4-dodecylphenyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects .
相似化合物的比较
2-(4-Dodecylphenyl)-5-octylpyridine: Similar in structure but with an octyl group instead of a decyl group.
2-(4-Dodecylphenyl)-5-hexylpyridine: Features a hexyl group, leading to different chemical properties.
Uniqueness: 5-Decyl-2-(4-dodecylphenyl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its longer alkyl chains contribute to increased hydrophobicity and potential interactions with lipid membranes, making it distinct from its shorter-chain analogs.
属性
分子式 |
C33H53N |
|---|---|
分子量 |
463.8 g/mol |
IUPAC 名称 |
5-decyl-2-(4-dodecylphenyl)pyridine |
InChI |
InChI=1S/C33H53N/c1-3-5-7-9-11-13-14-16-17-19-21-30-23-26-32(27-24-30)33-28-25-31(29-34-33)22-20-18-15-12-10-8-6-4-2/h23-29H,3-22H2,1-2H3 |
InChI 键 |
MICCUUPQTQIXSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
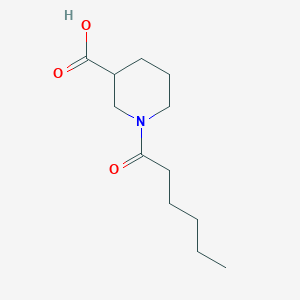
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
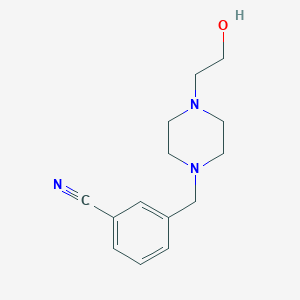


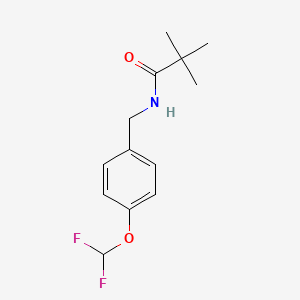
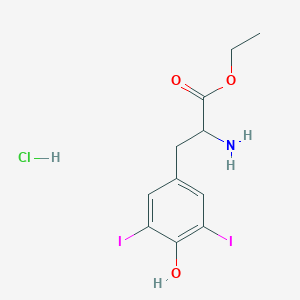
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
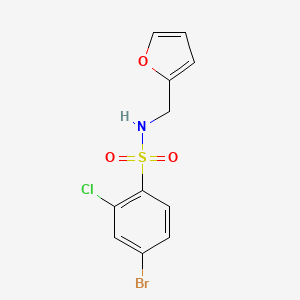

![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
